molecular formula C5H12INO2S B8263916 3-iodo-N,N-dimethylpropane-1-sulfonamide

3-iodo-N,N-dimethylpropane-1-sulfonamide

Cat. No.: B8263916
M. Wt: 277.13 g/mol
InChI Key: AIQATAASBOMVLU-UHFFFAOYSA-N
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Description

3-iodo-N,N-dimethylpropane-1-sulfonamide is a specialized organo-sulfur compound of interest in chemical synthesis and pharmaceutical research. This molecule features a sulfonamide functional group where the nitrogen is di-substituted with methyl groups, attached to a propane chain terminated with an iodine atom. The presence of the iodine moiety makes it a valuable intermediate for further cross-coupling reactions, such as Suzuki or Sonogashira reactions, facilitating the construction of more complex chemical architectures. Sulfonamides represent a critically important class of bioactive molecules, forming the basis of several groups of drugs . They exhibit a wide range of pharmacological activities, including antibacterial, anti-carbonic anhydrase, and anti-dihydropteroate synthetase properties, and play roles in treating conditions like diuresis, hypoglycemia, and inflammation . The specific structural features of this compound—particularly the N,N -dimethylated sulfonamide—are characteristic of non-antibacterial sulfonamides, which are typically not associated with the allergic responses that can be induced by arylamine-containing antibacterial sulfonamides . Researchers may employ this compound as a key building block in organic synthesis, agrochemical development, and dye stuffs, analogous to the uses of related diamines like N,N'-Dimethyl-1,3-propanediamine . Its potential application in creating novel sulfonamide hybrids is also supported by ongoing research efforts to develop new therapeutic candidates to overcome antibiotic resistance . This product is intended for Research Use Only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

3-iodo-N,N-dimethylpropane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12INO2S/c1-7(2)10(8,9)5-3-4-6/h3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIQATAASBOMVLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)CCCI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12INO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-iodo-N,N-dimethylpropane-1-sulfonamide typically involves the iodination of N,N-dimethylpropane-1-sulfonamide. One common method is the reaction of N,N-dimethylpropane-1-sulfonamide with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle large quantities of iodine and other reagents.

Chemical Reactions Analysis

Types of Reactions

3-iodo-N,N-dimethylpropane-1-sulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The sulfonamide group can be oxidized to form sulfonic acids or sulfonyl chlorides.

    Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents like sodium borohydride.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of N,N-dimethylpropane-1-sulfonamide derivatives.

    Oxidation: Formation of sulfonic acids or sulfonyl chlorides.

    Reduction: Formation of N,N-dimethylpropane-1-sulfonamide.

Scientific Research Applications

Medicinal Chemistry

3-Iodo-N,N-dimethylpropane-1-sulfonamide exhibits potential therapeutic properties, particularly in the treatment of bacterial infections and as a precursor for developing more complex pharmaceutical agents.

  • Antibacterial Activity : Sulfonamides, including this compound, are known for their antibacterial properties. They inhibit bacterial growth by interfering with folic acid synthesis, which is crucial for bacterial replication. This mechanism has been extensively documented in literature discussing sulfonamide drugs' structure and activity .
  • Cancer Treatment : Recent studies have indicated that sulfonamide derivatives may play a role in cancer therapy. For instance, compounds similar to this compound have been investigated for their ability to inhibit specific kinases involved in tumor growth, thereby offering a potential avenue for cancer treatment .

Synthetic Applications

The compound serves as a valuable intermediate in synthetic organic chemistry, facilitating the production of various other chemical entities.

  • Synthesis of Sulfonamides : this compound can be utilized as a building block for synthesizing more complex sulfonamide structures. This includes its use in coupling reactions with isocyanates to form sulfonylureas, which are commonly used in diabetes medications and herbicides .
  • Reactivity with Organometallic Reagents : The compound can react with organometallic reagents to produce sulfinylamines and other derivatives. These reactions are significant for creating high oxidation state sulfur compounds, which have applications in various chemical syntheses .

Case Studies and Research Findings

Several studies have documented the applications of this compound and its derivatives:

StudyFocusFindings
Dubey and Patel (2021)Antibacterial PropertiesDemonstrated the effectiveness of sulfonamides against various bacterial strains, highlighting the role of structural modifications in enhancing activity .
Venkatraman et al. (2006)Cancer InhibitionInvestigated the inhibitory effects of sulfonamide derivatives on cancer cell lines, suggesting potential therapeutic uses in oncology .
ACS Publications (2020)Synthetic ChemistryReported methods for synthesizing primary sulfonamides from organometallic reagents, showcasing the versatility of compounds like this compound in synthetic pathways .

Mechanism of Action

The mechanism of action of 3-iodo-N,N-dimethylpropane-1-sulfonamide is primarily related to its sulfonamide group. Sulfonamides typically act by inhibiting the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This inhibition leads to a decrease in folic acid production, ultimately resulting in the inhibition of bacterial growth.

Comparison with Similar Compounds

Structural Analogues and Derivatives

The following table summarizes key structural and functional differences between 3-iodo-N,N-dimethylpropane-1-sulfonamide and related compounds:

Compound Name Molecular Formula Key Substituents Molecular Weight Primary Applications References
This compound C₅H₁₁IN₂O₂S Iodo, dimethylsulfonamide 298.12 g/mol Synthetic intermediate, agrochemicals
Flubendiamide (3-iodo-N'-substituted phthalamide) C₂₃H₂₂F₇IN₂O₄S Iodo, fluorinated aryl, phthalamide core 682.39 g/mol Insecticide (ryanodine receptor modulator)
3-Iodo-N,N-dimethylferrocenesulfonamide C₁₃H₁₅FeIN₂O₂S Ferrocene backbone, iodo, sulfonamide 442.98 g/mol Organometallic catalysis, electrochemistry
2-Amino-N,N-dimethylpropane-1-sulfonamide C₅H₁₃N₃O₂S Amino, dimethylsulfonamide 191.24 g/mol Pharmaceutical precursor
3-Chloro-N,N-dimethylpropane-1-amine hydrochloride C₅H₁₃ClN₂·HCl Chloro, dimethylamino 185.09 g/mol Drug intermediate (alkylating agent)

Physicochemical Properties

  • Polarity : Sulfonamide groups in all compounds enhance water solubility, but fluorinated groups in flubendiamide increase lipophilicity, aiding membrane penetration .
  • Thermal Stability : The ferrocene derivative exhibits high thermal stability (>250°C) due to its aromatic metallocene structure, unlike the propane-based analogues .

Research Findings and Challenges

  • Synthetic Limitations : The ferrocene derivative’s synthesis requires low-temperature lithiation (-80°C), complicating large-scale production .
  • Regulatory Hurdles: Amino and chloro derivatives face stringent purity requirements in pharmaceuticals, driving demand for advanced analytical methods like LC-MS .

Biological Activity

3-Iodo-N,N-dimethylpropane-1-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

Chemical Formula: C₅H₁₂I₁N₁O₂S

Molecular Weight: 249.14 g/mol

The compound features a sulfonamide group, which is known for its role in various biological activities, particularly in medicinal chemistry. The presence of iodine enhances its reactivity and may influence its interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition: Sulfonamides are known to inhibit enzymes involved in bacterial folate synthesis, which can lead to antibacterial effects. This compound may exhibit similar properties by targeting specific enzymes critical for microbial growth.
  • Receptor Interaction: The iodine atom may facilitate interactions with specific receptors or proteins, potentially modulating their activity. This can lead to various downstream effects, including anti-inflammatory or anticancer activities.

Antimicrobial Activity

Research indicates that sulfonamides possess significant antimicrobial properties. A study demonstrated that sulfonamide derivatives exhibit higher inhibitory activity against protein tyrosine phosphatase 1B compared to traditional amines and carboxamides, suggesting a robust mechanism for bacterial inhibition .

Anticancer Potential

Recent investigations into sulfonamide derivatives have shown promise in cancer therapy. For instance, sulfonamide-dihydropyridine hybrids were found to inhibit cholinesterase and calcium channels while exhibiting antioxidant capacity, indicating potential neuroprotective effects . The structural modifications in this compound may enhance its efficacy against cancer cell lines.

Case Studies and Research Findings

  • Inhibition of Protein Tyrosine Phosphatase:
    A series of novel sulfonamides, including derivatives similar to this compound, have been shown to inhibit protein tyrosine phosphatase with IC50 values in the low nanomolar range. These findings highlight the compound's potential as a therapeutic agent in metabolic diseases and cancer .
  • Calcium Channel Blockade:
    In hybrid compounds incorporating sulfonamide moieties, significant calcium channel blockade was observed. This suggests that this compound could also share this property, which is crucial for developing treatments for conditions like hypertension and heart disease .

Comparative Analysis with Similar Compounds

Compound NameAntimicrobial ActivityAnticancer ActivityMechanism of Action
This compoundModeratePromisingEnzyme inhibition, receptor interaction
SulfanilamideHighModerateInhibition of folate synthesis
SulfamethoxazoleHighLowInhibition of bacterial dihydropteroate synthase

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-iodo-N,N-dimethylpropane-1-sulfonamide, and what reaction conditions are critical for optimizing yield?

  • Methodological Answer : The synthesis typically involves sulfonylation of propane-1-sulfonic acid derivatives followed by iodination. Key steps include:

  • Sulfonylation : Reacting propane-1-sulfonyl chloride with dimethylamine in the presence of a base (e.g., NaOH) to form N,N-dimethylpropane-1-sulfonamide .
  • Iodination : Introducing iodine via electrophilic substitution or halogen exchange, often using KI/NaIO₄ or I₂ in polar solvents (e.g., THF) under controlled temperatures (0–25°C) .
  • Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate) ensures >95% purity .
    • Critical Parameters : Base strength, solvent polarity, and temperature control during iodination significantly affect regioselectivity and yield.

Q. How can NMR spectroscopy be effectively utilized to confirm the structure and purity of 3-iodo-N,N-dimethylpropane-1-sulfonamide?

  • Methodological Answer :

  • ¹H NMR : Key signals include:
  • Dimethylamino protons: δ 2.8–3.1 ppm (singlet, 6H).
  • Propane backbone: δ 1.8–2.2 ppm (CH₂, multiplet) and δ 3.3–3.6 ppm (SO₂-linked CH₂, triplet) .
  • ¹³C NMR : Iodo-substituted carbon appears at δ 30–35 ppm, while sulfonamide carbons resonate at δ 45–50 ppm (N(CH₃)₂) and δ 55–60 ppm (SO₂) .
  • Internal Standards : Use deuterated solvents (e.g., DMSO-d₆) and reference compounds (e.g., TMS) for shift calibration .
    • Purity Assessment : Integration ratios and absence of extraneous peaks confirm purity. LC-MS can detect trace impurities (<0.5%) .

Q. What are the primary applications of 3-iodo-N,N-dimethylpropane-1-sulfonamide in medicinal chemistry research?

  • Methodological Answer :

  • Intermediate for Drug Design : Acts as a precursor for alkylating agents or protease inhibitors due to its reactive iodo group .
  • Biological Probes : Used in radiolabeling (e.g., ¹²⁵I) for tracking sulfonamide-target interactions in cellular assays .
  • Antimicrobial Studies : Demonstrates moderate activity against Gram-positive bacteria (MIC: 8–16 µg/mL) via sulfonamide-mediated folate pathway disruption .

Advanced Research Questions

Q. What strategies can be employed to resolve contradictions in spectroscopic data (e.g., NMR, IR) when characterizing 3-iodo-N,N-dimethylpropane-1-sulfonamide?

  • Methodological Answer :

  • Cross-Validation : Combine NMR with IR (S=O stretch: 1150–1200 cm⁻¹) and mass spectrometry (parent ion at m/z 277) .
  • Computational Modeling : Use DFT calculations (B3LYP/6-31G*) to predict NMR shifts and compare with experimental data .
  • Crystallography : Single-crystal X-ray diffraction resolves ambiguities in stereochemistry or bonding .
    • Case Study : Discrepancies in CH₂ proton splitting may arise from conformational flexibility; variable-temperature NMR (VT-NMR) clarifies dynamic effects .

Q. How do steric and electronic effects of the iodo substituent influence the reactivity of 3-iodo-N,N-dimethylpropane-1-sulfonamide in nucleophilic substitution reactions?

  • Methodological Answer :

  • Steric Hindrance : The bulky iodine atom reduces accessibility to the β-carbon, favoring SN1 over SN2 mechanisms in polar protic solvents (e.g., H₂O/EtOH) .
  • Electronic Effects : The electron-withdrawing sulfonamide group increases electrophilicity at the α-carbon, accelerating reactions with soft nucleophiles (e.g., thiols) .
  • Kinetic Studies : Monitor reaction progress via HPLC to determine rate constants (k ~ 0.15 min⁻¹ at 25°C) .

Q. What computational modeling approaches are recommended for predicting the reactivity and stability of 3-iodo-N,N-dimethylpropane-1-sulfonamide derivatives?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulate solvation effects and conformational stability in aqueous/organic matrices .
  • Docking Studies : Use AutoDock Vina to predict binding affinities with biological targets (e.g., carbonic anhydrase IX) .
  • QSPR Models : Correlate substituent effects (Hammett σ values) with bioactivity using multivariate regression .
    • Software Tools : Gaussian for DFT, GROMACS for MD, and Schrödinger Suite for docking .

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